2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Description
2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system and is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. DMXB-A has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders.
Scientific Research Applications
- Application : This compound enables catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. It has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .
- Application : Researchers have synthesized a series of 2-substituted imidazoles, including this compound, as prototype inhibitors of TGF-β type I receptor kinase (ALK5). These inhibitors hold promise for therapeutic interventions in diseases related to TGF-β dysregulation .
- Application : Scientists explore its potential in designing novel pharmaceuticals due to its specific properties. Further studies may reveal its efficacy in treating specific diseases.
- Application : This compound can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine, which may find use in drug discovery or other chemical processes .
- Application : The protodeboronation method involving this compound has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule synthesis .
Organic Synthesis and Protodeboronation
TGF-β Type I Receptor Kinase Inhibition
Intermediate in Medicinal Chemistry
Synthesis of Pyrimidine Derivatives
Total Synthesis of Natural Products
Chemical Biology and Target Identification
properties
IUPAC Name |
2,5-dichloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-11-15(20)2-3-18(17)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYCFLPCLQMYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide |
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